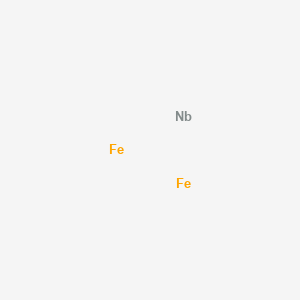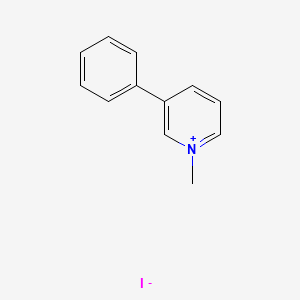
1-Methyl-3-phenylpyridinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-phenylpyridinium iodide is a chemical compound with the molecular formula C12H12IN. It is a pyridinium salt, characterized by the presence of a methyl group at the nitrogen atom and a phenyl group at the third position of the pyridine ring. This compound is known for its unique properties and applications in various fields of scientific research.
Preparation Methods
The synthesis of 1-Methyl-3-phenylpyridinium iodide typically involves the reaction of 3-phenylpyridine with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile under reflux conditions for 24 hours . The product is then purified through recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-Methyl-3-phenylpyridinium iodide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products depending on the reagents and conditions used.
Reduction: It can be reduced using appropriate reducing agents to yield different reduced forms.
Substitution: The iodide ion can be substituted with other nucleophiles in the presence of suitable catalysts and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions vary based on the specific conditions and reagents employed.
Scientific Research Applications
1-Methyl-3-phenylpyridinium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of materials with specific properties, such as nonlinear optical materials
Mechanism of Action
The mechanism of action of 1-Methyl-3-phenylpyridinium iodide involves its interaction with molecular targets and pathways within cells. It is known to interfere with oxidative phosphorylation in mitochondria by inhibiting complex I, leading to the depletion of ATP and eventual cell death . This mechanism is particularly relevant in the context of its neurotoxic effects, which have been studied extensively in relation to Parkinson’s disease.
Comparison with Similar Compounds
1-Methyl-3-phenylpyridinium iodide can be compared with other similar compounds, such as:
1-Ethyl-3-methylpyridinium iodide: Similar in structure but with an ethyl group instead of a methyl group.
1-Methyl-4-phenylpyridinium iodide: Differing by the position of the phenyl group on the pyridine ring
These compounds share some chemical properties but differ in their specific applications and effects, highlighting the uniqueness of this compound in various research contexts.
Properties
CAS No. |
60684-91-5 |
|---|---|
Molecular Formula |
C12H12IN |
Molecular Weight |
297.13 g/mol |
IUPAC Name |
1-methyl-3-phenylpyridin-1-ium;iodide |
InChI |
InChI=1S/C12H12N.HI/c1-13-9-5-8-12(10-13)11-6-3-2-4-7-11;/h2-10H,1H3;1H/q+1;/p-1 |
InChI Key |
ADDNGPBYPGPFDX-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C2=CC=CC=C2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


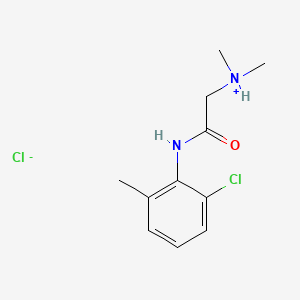
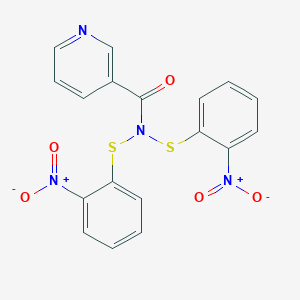
![Benzenesulfonyl azide, 3-[[[2-[[3-(trimethoxysilyl)propyl]amino]ethyl]amino]carbonyl]-](/img/structure/B13753387.png)
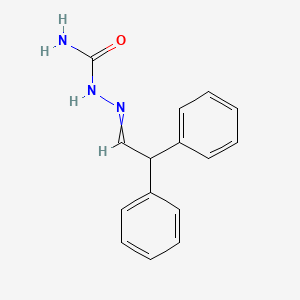


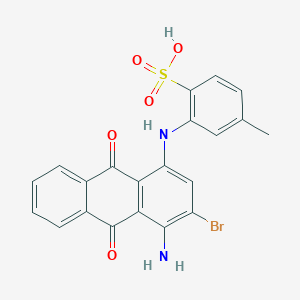
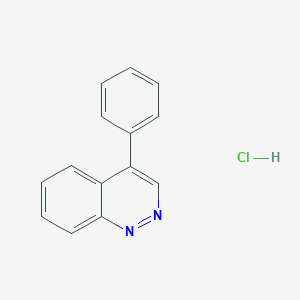
![4-[[2-[(5-Chloro-2-cyanophenyl)azo]-5-(diethylamino)phenyl]amino]-4-oxobutyric acid](/img/structure/B13753414.png)
![Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-3-bromo-5-nitro-](/img/structure/B13753415.png)

